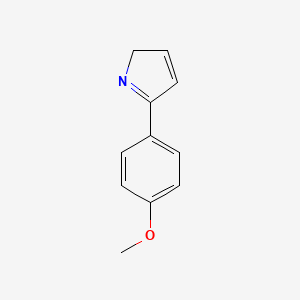
(2S,3S,4R)-2-((R)-1-Hydroxyheptyl)pyrrolidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4R)-2-(®-1-Hydroxyheptyl)pyrrolidine-3,4-diol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a pyrrolidine ring substituted with a hydroxyheptyl group and two hydroxyl groups, making it a versatile molecule for synthetic and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-2-(®-1-Hydroxyheptyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and heptanal.
Key Reactions:
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts, solvents, and specific temperatures to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of (2S,3S,4R)-2-(®-1-Hydroxyheptyl)pyrrolidine-3,4-diol may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring consistency and purity.
Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
(2S,3S,4R)-2-(®-1-Hydroxyheptyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce different alcohols.
科学的研究の応用
Chemistry
In chemistry, (2S,3S,4R)-2-(®-1-Hydroxyheptyl)pyrrolidine-3,4-diol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a useful tool for probing biochemical processes.
Medicine
In medicine, (2S,3S,4R)-2-(®-1-Hydroxyheptyl)pyrrolidine-3,4-diol may have potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new drugs or treatments.
Industry
In industrial applications, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of (2S,3S,4R)-2-(®-1-Hydroxyheptyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and function.
類似化合物との比較
Similar Compounds
(2S,3S,4R)-2-(®-1-Hydroxyhexyl)pyrrolidine-3,4-diol: Similar structure with a shorter hydrocarbon chain.
(2S,3S,4R)-2-(®-1-Hydroxyoctyl)pyrrolidine-3,4-diol: Similar structure with a longer hydrocarbon chain.
(2S,3S,4R)-2-(®-1-Hydroxyheptyl)pyrrolidine-2,3-diol: Similar structure with different hydroxyl group positions.
Uniqueness
The uniqueness of (2S,3S,4R)-2-(®-1-Hydroxyheptyl)pyrrolidine-3,4-diol lies in its specific stereochemistry and functional group arrangement. These features confer distinct reactivity and interaction profiles, making it a valuable compound for various applications.
特性
分子式 |
C11H23NO3 |
|---|---|
分子量 |
217.31 g/mol |
IUPAC名 |
(2S,3S,4R)-2-[(1R)-1-hydroxyheptyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C11H23NO3/c1-2-3-4-5-6-8(13)10-11(15)9(14)7-12-10/h8-15H,2-7H2,1H3/t8-,9-,10+,11-/m1/s1 |
InChIキー |
UXBLWCJLJXMWHG-CHWFTXMASA-N |
異性体SMILES |
CCCCCC[C@H]([C@H]1[C@@H]([C@@H](CN1)O)O)O |
正規SMILES |
CCCCCCC(C1C(C(CN1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


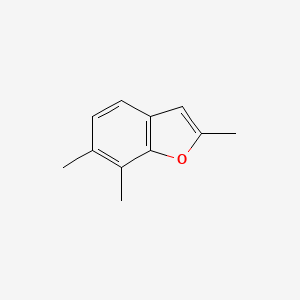
![2-(Bromomethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12859798.png)
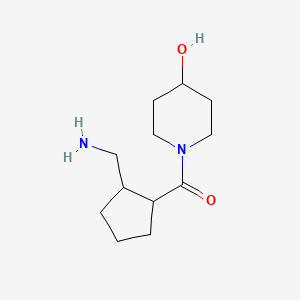
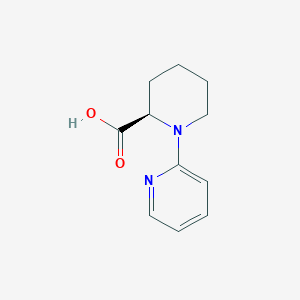
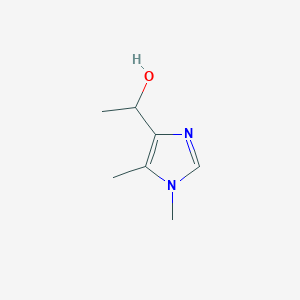
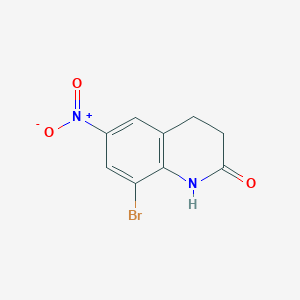


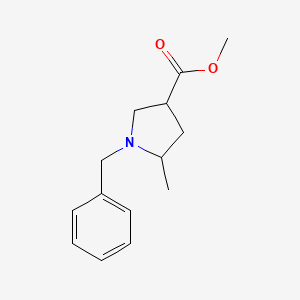
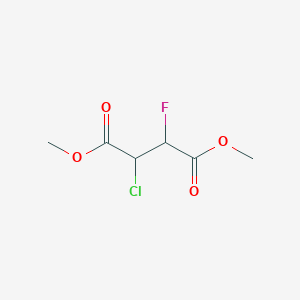
![Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12859864.png)
![4-Chloro-2-(methylthio)benzo[d]oxazole](/img/structure/B12859866.png)

